
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and colon cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific cellular targets. For example, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits a range of interesting biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits antimicrobial activity by disrupting the cell membrane of bacterial and fungal cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its broad range of biological activities, which makes it a promising compound for drug discovery and development. Additionally, this compound is relatively easy to synthesize using a variety of methods. However, one of the limitations of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of cellular targets for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- in animal models and clinical trials. Finally, the potential for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- to be used as a lead compound for the development of new drugs should be explored.
Métodos De Síntesis
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methoxy-2-nitrobenzaldehyde with an indole derivative in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranoindole ring system. Other methods for the synthesis of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- include the use of microwave irradiation and ultrasound-assisted methods.
Propiedades
Número CAS |
81258-07-3 |
|---|---|
Nombre del producto |
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- |
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
5-methoxy-7,8-dihydro-1H-pyrano[2,3-g]indol-9-one |
InChI |
InChI=1S/C12H11NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,13H,3,5H2,1H3 |
Clave InChI |
JQSDDEOTKCXZRJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2 |
SMILES canónico |
COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2 |
Otros números CAS |
81258-07-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



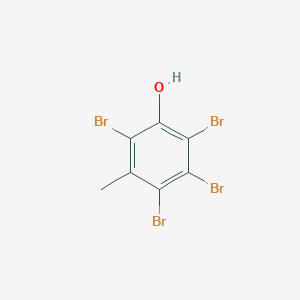
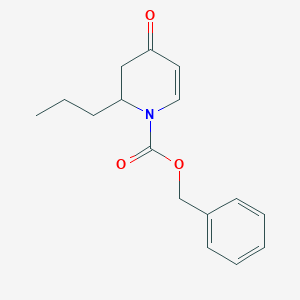
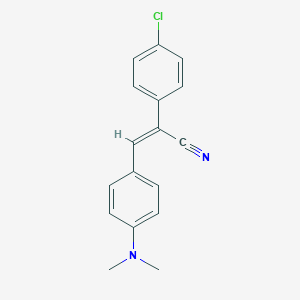
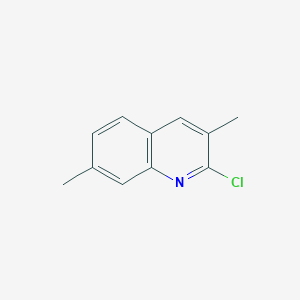
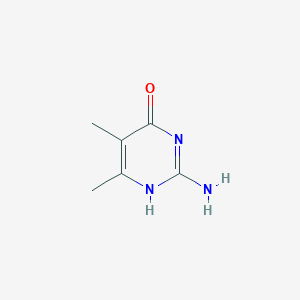
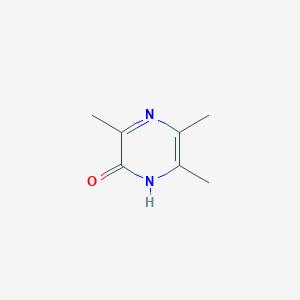
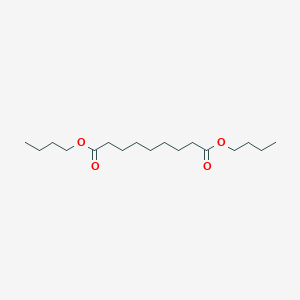
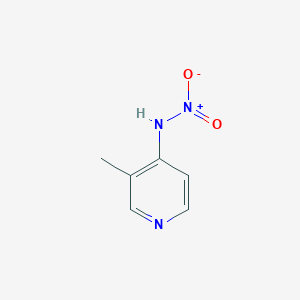
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
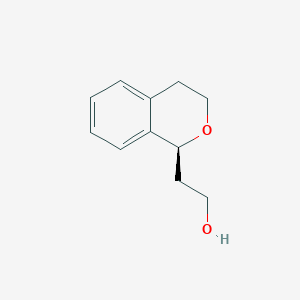
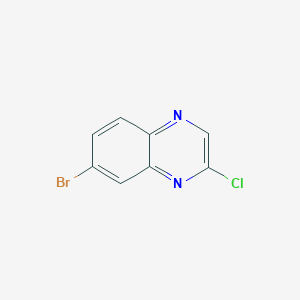
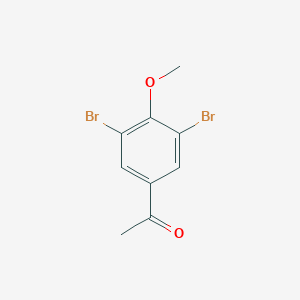
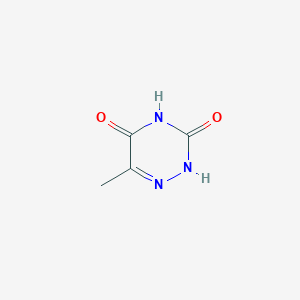
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)